molecular formula C16H16FN5O4S B3403621 N-(5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide CAS No. 1170057-36-9

N-(5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide

Cat. No.: B3403621
CAS No.: 1170057-36-9
M. Wt: 393.4 g/mol
InChI Key: VIIZWADHMXQEKC-UHFFFAOYSA-N
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Description

N-(5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide is a useful research compound. Its molecular formula is C16H16FN5O4S and its molecular weight is 393.4 g/mol. The purity is usually 95%.
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Biological Activity

N-(5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that includes a pyrazole moiety, an oxadiazole ring, and a sulfonamide group. Its molecular formula is C15H16FN5O3SC_{15}H_{16}FN_5O_3S, with a molecular weight of approximately 367.38 g/mol. The presence of these functional groups contributes to its biological activity.

Anticancer Activity

Research indicates that compounds with pyrazole and oxadiazole moieties exhibit anticancer properties . For instance, studies have shown that pyrazole derivatives can inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest. In vitro studies demonstrated that similar compounds had IC50 values ranging from 10 to 30 µM against breast cancer cells .

Anti-inflammatory Effects

The sulfonamide group in the structure is known for its anti-inflammatory activity . Compounds with similar scaffolds have shown significant inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. For example, related pyrazole compounds exhibited IC50 values of less than 10 µM against COX-2 . This suggests that this compound could potentially serve as a lead compound for developing new anti-inflammatory drugs.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties . Pyrazoles are recognized for their broad-spectrum antibacterial and antifungal activities. Studies have reported effective inhibition against various bacterial strains with minimum inhibitory concentrations (MICs) in the range of 0.5 to 2 µg/mL .

The precise mechanisms by which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : The sulfonamide group may inhibit key enzymes involved in inflammatory pathways.
  • Induction of Apoptosis : The compound may activate apoptotic pathways in cancer cells through mitochondrial dysfunction.
  • Antioxidant Activity : Some derivatives have shown potential as antioxidants, reducing oxidative stress in cells .

Case Studies

Several studies have highlighted the biological relevance of similar compounds:

  • Study on Anticancer Activity : A study published in MDPI demonstrated that pyrazole-based compounds had significant antiproliferative effects on human cancer cell lines with mechanisms involving apoptosis .
  • Anti-inflammatory Study : Another research indicated that certain pyrazole derivatives selectively inhibited COX enzymes leading to reduced inflammation in animal models .
  • Antimicrobial Evaluation : A recent investigation found that compounds with similar structures displayed potent activity against drug-resistant bacterial strains .

Properties

IUPAC Name

N-[5-(2,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-3-(4-fluorophenyl)sulfonylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN5O4S/c1-10-9-13(22(2)21-10)15-19-20-16(26-15)18-14(23)7-8-27(24,25)12-5-3-11(17)4-6-12/h3-6,9H,7-8H2,1-2H3,(H,18,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIIZWADHMXQEKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C2=NN=C(O2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FN5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

5-Cyclopropyl-1-(3-isothiocyanatopropyl)-3-(trifluoromethyl)pyrazole
5-Cyclopropyl-1-(3-isothiocyanatopropyl)-3-(trifluoromethyl)pyrazole
N-(5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide
5-Cyclopropyl-1-(3-isothiocyanatopropyl)-3-(trifluoromethyl)pyrazole
5-Cyclopropyl-1-(3-isothiocyanatopropyl)-3-(trifluoromethyl)pyrazole
N-(5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide
5-Cyclopropyl-1-(3-isothiocyanatopropyl)-3-(trifluoromethyl)pyrazole
N-(5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide
5-Cyclopropyl-1-(3-isothiocyanatopropyl)-3-(trifluoromethyl)pyrazole
5-Cyclopropyl-1-(3-isothiocyanatopropyl)-3-(trifluoromethyl)pyrazole
N-(5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide
5-Cyclopropyl-1-(3-isothiocyanatopropyl)-3-(trifluoromethyl)pyrazole
5-Cyclopropyl-1-(3-isothiocyanatopropyl)-3-(trifluoromethyl)pyrazole
N-(5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide
5-Cyclopropyl-1-(3-isothiocyanatopropyl)-3-(trifluoromethyl)pyrazole
5-Cyclopropyl-1-(3-isothiocyanatopropyl)-3-(trifluoromethyl)pyrazole
N-(5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide

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